molecular formula C26H19ClFNO5 B11571427 7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11571427
M. Wt: 479.9 g/mol
InChI Key: OUDFANFSNAEOQP-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by its unique structure, which includes a chloro group, an ethoxy group, a hydroxyphenyl group, a fluorobenzyl group, and a chromeno-pyrrole core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the chromeno-pyrrole core.

    Introduction of Functional Groups:

    Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or HPLC to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up of Synthetic Reactions: The synthetic route is optimized for large-scale production, ensuring high yield and purity.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Automation and Process Control: Automated systems and process control technologies are used to monitor and control reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-(3-methoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with a methoxy group instead of an ethoxy group.

    7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.

    7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with a methylbenzyl group instead of a fluorobenzyl group.

Uniqueness

The uniqueness of 7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H19ClFNO5

Molecular Weight

479.9 g/mol

IUPAC Name

7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-[(4-fluorophenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H19ClFNO5/c1-2-33-21-11-15(5-9-19(21)30)23-22-24(31)18-12-16(27)6-10-20(18)34-25(22)26(32)29(23)13-14-3-7-17(28)8-4-14/h3-12,23,30H,2,13H2,1H3

InChI Key

OUDFANFSNAEOQP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=C(C3=O)C=C(C=C5)Cl)O

Origin of Product

United States

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